N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(14-11-18-6-7-19-14)20-15(12-3-8-22-9-4-12)13-2-1-5-17-10-13/h1-2,5-7,10-12,15H,3-4,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVJEYHQNNMPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of pyrazine-2-carboxylic acid with an appropriate amine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Structural Analogues in Carboxamide Derivatives
(a) Imidazopyridine Carboxamides
Compounds such as 7-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (9) and 6-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (15) share the tetrahydropyran and pyridinyl substituents but differ in their heterocyclic cores (imidazopyridine vs. pyrazine). Key differences include:
- Synthetic Yields : Compound 9 was synthesized with a 34% yield via Suzuki coupling, while 15 had a lower yield (9%) due to steric hindrance in the coupling step .
- Mass Spectrometry : Both compounds exhibit HRMS (ESI) values of m/z 337.1659 [M+H]+, confirming their molecular formulas .
- Biological Relevance : These imidazopyridine derivatives were designed as GSK-3β inhibitors, highlighting the role of the carboxamide linker in target binding .
(b) Pyrazine-2-Carboxamide Derivatives
- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide : Synthesized via a nucleophilic substitution reaction (72% yield), this compound lacks the tetrahydropyran moiety but shares the pyrazine-carboxamide backbone. Its $^1$H NMR data (e.g., δ 9.67 ppm for the amide proton) align with the electronic effects of the pyrazine ring .
- N-[(E)-Pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide: This Schiff base derivative (CAS 1239766-80-3) replaces the tetrahydropyran group with a pyridinylmethyleneamino substituent, demonstrating the versatility of pyrazine-carboxamide in forming stable imine linkages .
Substituent Effects on Physicochemical Properties
(a) Tetrahydropyran (Oxan-4-yl) Substituent
- Synthetic Accessibility : The oxan-4-yl group is frequently introduced via reductive amination or nucleophilic substitution. For example, 7-bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (22) was synthesized in 78% yield using 1-(oxan-4-yl)methanamine, emphasizing the efficiency of this approach .
- Solubility and Stability : The oxan-4-yl group enhances solubility in polar solvents due to its oxygen atom, as observed in compound 9 (CDCl3-soluble for NMR analysis) .
(b) Pyridin-3-yl Substituent
- Electronic Effects : Pyridin-3-yl groups contribute to π-π stacking interactions in biological targets. For instance, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7) leverages the electron-withdrawing trifluoromethyl group to modulate binding affinity .
Analytical and Spectroscopic Comparisons
Key Trends and Insights
Synthetic Yields : Carboxamides with bulkier substituents (e.g., tetrahydropyran) often exhibit lower yields due to steric challenges .
Biological Activity : Imidazopyridine derivatives show promise as kinase inhibitors, while pyrazine-carboxamides are less explored in this context .
Spectroscopic Consistency : The amide proton in pyrazine-carboxamides consistently appears downfield (δ ~9.5–9.7 ppm) in $^1$H NMR, reflecting strong hydrogen bonding .
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyrazine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features a pyrazine core substituted with an oxane and pyridine moiety. Its synthesis typically involves coupling reactions facilitated by agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond between furan derivatives and amines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative showed IC50 values ranging from 3.19 to 8.90 µM against the HCT116 colorectal cancer cell line .
Antimicrobial Effects
The compound has been investigated for its antimicrobial properties. Pyrazine derivatives have demonstrated activity against a range of bacterial strains, suggesting a potential role in treating infections .
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Its structural components allow it to interact with active sites of specific enzymes, potentially leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, inhibiting enzyme activity. The furan ring can interact with enzyme active sites, while the pyridine component facilitates hydrogen bonding with amino acid residues in the enzyme structure.
Case Studies
- Inhibition of Kinases : A study focused on pyrazine derivatives demonstrated their ability to inhibit Pim kinases, which are implicated in cancer progression. Compounds similar to this compound showed IC50 values as low as 10 nM for Pim-2 kinase inhibition .
- Neuroprotective Effects : Research on cinnamic acid–pyrazine derivatives indicated enhanced neuroprotective effects in human microvascular endothelial cells under oxidative stress conditions. This suggests that compounds with similar structures may contribute positively to neurological health .
Data Tables
| Activity | IC50/EC50 Values | Cell Lines/Targets |
|---|---|---|
| Anticancer | 3.19 - 8.90 µM | HCT116 (colorectal cancer) |
| Kinase Inhibition | 10 - 12 nM | Pim kinases |
| Neuroprotection | 3.55 µM | HMEC-2 (human microvascular cells) |
| Antimicrobial | Varies | Various bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
